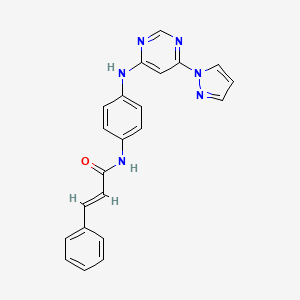

![molecular formula C17H23N3O5 B2360529 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-93-3](/img/structure/B2360529.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors . This compound plays an important role in the mediation of movement, cognition, and emotion .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the derivatization of the putative neuroleptic 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine led to a series of new dopamine receptor D4 ligands .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the derivatization of the putative neuroleptic 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine led to a series of new dopamine receptor D4 ligands .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of 5-Methyl-7-methoxy-isoflavone demonstrated the use of dihydroxy-6-methyldeoxybenzoin, synthesized from a reaction involving morpholine, showcasing the role of related compounds in the formation of bioactive isoflavones (Qian Hong, 2005).

- Research on metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes highlighted the transformation of N-coordinated molecules to their corresponding carbene tautomers, demonstrating the compound's utility in complex chemical transformations (J. Ruiz & B. F. Perandones, 2009).

Biological Activities and Potential Therapeutic Uses

- A review on dihydrobenzo[1,4]oxathiine emphasized its role as a pharmacophoric heterocyclic nucleus with a wide range of biological activities, including antimycotic, antioxidant, and estrogen receptor ligand activities, showcasing the therapeutic potential of related compounds (C. Viglianisi & S. Menichetti, 2010).

- The study on novel N-substituted imide derivatives as potential antibacterial agents used dibenzobarrelene for synthesizing compounds with significant antimicrobial activity, illustrating the medical application relevance of structurally similar compounds (A. Khalil, M. Berghot, & M. Gouda, 2010).

Drug Discovery and Development

- In the context of drug discovery, substituted benzoquinazolinones were synthesized, including morpholin-4-yl derivatives, for potential cytotoxicity against cancer cell lines, indicating the compound's utility in developing new anticancer drugs (M. Nowak et al., 2014).

- Another study synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an intermediate for biologically active compounds, highlighting the role of related chemicals in the synthesis of small molecule inhibitors with anticancer properties (Linxiao Wang et al., 2016).

Mecanismo De Acción

Dopamine receptors play an important role in the pathophysiology of neuropsychiatric diseases, such as Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, and schizophrenia . The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” is a potent antagonist of D4 receptors .

Direcciones Futuras

The development of selective ligands to investigate the pharmacological role of D4 receptors is needed . The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” appears as a suitable D4 receptor radioligand for in vivo imaging, encouraging continued evaluation by PET studies .

Propiedades

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-morpholin-4-ylpropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c21-16(18-4-1-5-20-6-8-23-9-7-20)17(22)19-13-2-3-14-15(12-13)25-11-10-24-14/h2-3,12H,1,4-11H2,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRYTRAWLQTMTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)

![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)

![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)

![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2360469.png)